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Abstract
Stenabolic (SR9009) is a synthetic small molecule that has garnered significant attention within

the scientific community for its potent activation of the nuclear receptors Rev-Erbα and Rev-

Erbβ. Developed by Professor Thomas Burris at the Scripps Research Institute, SR9009 has

demonstrated profound effects on circadian rhythm, metabolism, and exercise endurance in

preclinical models.[1][2] This technical guide provides a comprehensive overview of the

discovery, mechanism of action, and key experimental findings related to SR9009, intended for

researchers, scientists, and drug development professionals. It includes a detailed summary of

quantitative data, experimental protocols, and visualizations of the core signaling pathways.

Discovery and Background
Stenabolic (SR9009) was developed at the Scripps Research Institute by a team led by

Professor Thomas Burris.[1][2] It is a synthetic compound identified for its high-affinity binding

to the Rev-Erb nuclear receptors, which are critical components of the core circadian clock

machinery. These receptors act as transcriptional repressors, playing a pivotal role in regulating

the expression of genes involved in metabolism and inflammation. SR9009 is a Rev-Erb

agonist, meaning it enhances the receptor's repressive activity.[1][3] While often mistakenly

categorized as a Selective Androgen Receptor Modulator (SARM), SR9009 does not interact

with androgen receptors; its biological effects are primarily mediated through the Rev-Erb

pathway.[2][4]
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Mechanism of Action
SR9009 exerts its effects by binding to the Rev-Erbα and Rev-Erbβ nuclear receptors. The

half-maximal inhibitory concentration (IC50) for Rev-Erbα is 670 nM, and for Rev-Erbβ, it is 800

nM.[1] As a synthetic agonist, SR9009 enhances the natural repressive function of Rev-Erb.

The core mechanism involves the recruitment of co-repressors, such as nuclear receptor co-

repressor 1 (NCOR1) and histone deacetylase 3 (HDAC3), to the regulatory regions of Rev-Erb

target genes.[5][6] This leads to the transcriptional repression of key genes involved in the

circadian clock, glucose and lipid metabolism, and inflammatory processes.

One of the primary downstream effects of Rev-Erb activation by SR9009 is the repression of

the core clock activators, Bmal1 and Clock.[1][7] By modulating the expression of these and

other target genes, SR9009 influences a wide range of physiological processes. It is important

to note that some studies have suggested that SR9009 may also have Rev-Erb-independent

effects on cell proliferation and metabolism.[8][9]

Key Preclinical Findings
Numerous in vivo studies, primarily in mice, have demonstrated the significant physiological

effects of SR9009 administration. These findings highlight its potential as a tool for studying

metabolism and circadian biology.

Enhanced Endurance and Exercise Capacity
One of the most notable effects of SR9009 is the significant improvement in exercise

endurance. In studies involving mice, administration of SR9009 led to an increase in running

capacity by as much as 50%, measured by both time and distance.[10][11] This effect is

attributed to an increase in the number of mitochondria in skeletal muscle, mimicking the

effects of endurance exercise.[2]

Metabolic Modulation
SR9009 has been shown to have profound effects on metabolism, including:

Increased Fat Loss: By activating Rev-Erb, SR9009 enhances the oxidation of fatty acids

and glucose in skeletal muscle.[2] Studies in diet-induced obese mice have shown that

treatment with SR9009 leads to a reduction in fat mass.[12]
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Improved Lipid Profile: SR9009 administration has been associated with decreased plasma

levels of triglycerides and cholesterol.[5]

Enhanced Glucose Homeostasis: The compound improves glucose metabolism and insulin

sensitivity.[5]

Circadian Rhythm Regulation
As a Rev-Erb agonist, SR9009 directly impacts the body's internal clock. Administration of

SR9009 can alter the circadian pattern of gene expression in the hypothalamus, the master

regulator of circadian rhythms.[7] This can influence sleep-wake cycles and other circadian-

driven behaviors.

Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies on SR9009.

Parameter Animal Model Dosage Effect Reference

Endurance Mice Not specified

~50% increase in

running distance

and duration

[10][11]

Fat Mass
Diet-induced

obese mice

100 mg/kg, i.p.,

b.i.d.

Significant

decrease in fat

mass

[13]

Plasma

Triglycerides
Mice Not specified Decrease [5]

Plasma

Cholesterol
Mice Not specified Decrease [5]

Plasma Glucose Mice Not specified

Improvement in

glucose

metabolism

[5]
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Gene Tissue/Cell Line Treatment
Effect on

Expression
Reference

Bmal1
Hypothalamus

(mice)
SR9009 injection Repression [7]

Clock
Hypothalamus

(mice)
SR9009 injection Repression [7]

Atg5
Small-cell lung

cancer cells
SR9009 Repression [1]

Nrf2

Ischemic

cerebral cortex

(mice)

SR9009 (50

mg/kg, i.p.)

Increased mRNA

and protein

levels

[14]

HO-1

Ischemic

cerebral cortex

(mice)

SR9009 (50

mg/kg, i.p.)

Increased mRNA

and protein

levels

[14]

NQO1

Ischemic

cerebral cortex

(mice)

SR9009 (50

mg/kg, i.p.)

Increased mRNA

and protein

levels

[14]

Detailed Experimental Protocols
The following are representative experimental protocols extracted from published studies on

SR9009.

In Vivo Administration in Mice
Compound Preparation: SR9009 is dissolved in a vehicle solution, commonly a mixture of

5% DMSO, 10% Cremophor EL, and 85% PBS, to a working concentration (e.g., 10 mg/mL).

[3]

Dosage and Administration: Mice are typically administered SR9009 via intraperitoneal (i.p.)

injection. Common dosages range from 50 mg/kg to 100 mg/kg of body weight, administered

once or twice daily.[1][3]
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Animal Models: C57BL/6J mice are frequently used in studies investigating the metabolic

and endurance effects of SR9009.[3]

Endurance Testing
Protocol: An endurance exercise test on a treadmill is a common method to assess the

effects of SR9009. Mice treated with SR9009 or a vehicle control are placed on the treadmill,

and the total running time and distance until exhaustion are recorded.

Gene Expression Analysis
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the

mRNA levels of target genes in tissues of interest (e.g., hypothalamus, skeletal muscle,

liver).

Procedure: Tissues are harvested from SR9009-treated and control animals. RNA is

extracted, reverse-transcribed into cDNA, and then subjected to qPCR analysis using

specific primers for the genes of interest. Gene expression levels are typically normalized to

a housekeeping gene.

Metabolic Analysis
Seahorse XF Analyzer: This technology is used to measure the oxygen consumption rate

(OCR) and extracellular acidification rate (ECAR) of cells or isolated mitochondria, providing

insights into mitochondrial respiration and glycolysis.

Procedure: Cells are cultured and treated with SR9009. The Seahorse XF Analyzer is then

used to perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors

(e.g., oligomycin, FCCP, rotenone/antimycin A).

Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows

related to SR9009.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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